molecular formula C6H3Br2N3 B13150373 5,6-Dibromo-3-ethynylpyrazin-2-amine

5,6-Dibromo-3-ethynylpyrazin-2-amine

Cat. No.: B13150373
M. Wt: 276.92 g/mol
InChI Key: IRFDJDBDPKTKAD-UHFFFAOYSA-N
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Description

5,6-Dibromo-3-ethynylpyrazin-2-amine: is a heterocyclic compound that belongs to the pyrazine family It is characterized by the presence of two bromine atoms at positions 5 and 6, an ethynyl group at position 3, and an amino group at position 2 on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,6-Dibromo-3-ethynylpyrazin-2-amine typically involves the following steps:

    Bromination: The starting material, pyrazine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at positions 5 and 6.

    Ethynylation: The brominated pyrazine is then subjected to a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.

    Amination: Finally, the ethynylated product is treated with an amine source, such as ammonia or an amine, to introduce the amino group at position 2.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 5,6-Dibromo-3-ethynylpyrazin-2-amine can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form substituted derivatives.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, to form carbon-carbon bonds with aryl or alkyl halides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), copper co-catalysts, and bases like triethylamine or potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used, various substituted pyrazine derivatives can be obtained.

    Coupled Products: Products with extended conjugation or additional functional groups, such as aryl or alkyl groups, can be synthesized through coupling reactions.

Scientific Research Applications

Chemistry:

5,6-Dibromo-3-ethynylpyrazin-2-amine is used as a building block in organic synthesis to create more complex heterocyclic compounds

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents. The presence of the ethynyl group enhances its ability to interact with biological targets, increasing its therapeutic potential.

Industry:

The compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its ability to undergo coupling reactions makes it suitable for the synthesis of conjugated systems with desirable electronic properties.

Mechanism of Action

The mechanism of action of 5,6-Dibromo-3-ethynylpyrazin-2-amine and its derivatives depends on their specific applications. In medicinal chemistry, the compound interacts with molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

    5,6-Dichloro-3-ethynylpyrazin-2-amine: Similar structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    5,6-Dibromo-3-ethynylpyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring. The nitrogen position in the ring can influence its chemical properties and reactivity.

    5,6-Dibromo-3-ethynylpyrimidin-2-amine: Similar structure but with a pyrimidine ring. The additional nitrogen atom in the ring can affect its electronic properties and interactions with biological targets.

Uniqueness:

5,6-Dibromo-3-ethynylpyrazin-2-amine is unique due to the combination of bromine atoms, an ethynyl group, and an amino group on the pyrazine ring. This combination provides a versatile scaffold for the synthesis of diverse derivatives with potential applications in various fields. The presence of the ethynyl group enhances its reactivity in coupling reactions, making it a valuable building block in organic synthesis.

Properties

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

5,6-dibromo-3-ethynylpyrazin-2-amine

InChI

InChI=1S/C6H3Br2N3/c1-2-3-6(9)11-5(8)4(7)10-3/h1H,(H2,9,11)

InChI Key

IRFDJDBDPKTKAD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=C(C(=N1)Br)Br)N

Origin of Product

United States

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